Oleoyl-d-lysine

GlyT2 inhibitor Selectivity N-acyl amino acid

Choose Oleoyl-D-lysine as your benchmark GlyT2 inhibitor. Unlike its rapidly metabolized L-enantiomer (t1/2 = 86 min), this D-isomer provides sustained target engagement (>1022 min half-life), enabling once-daily dosing paradigms. It avoids the convulsions and respiratory depression seen with classic inhibitors like ORG25543, and offers superior potency (>10-fold) over simpler N-acyl amino acids. Ideal for chronic neuropathic pain models (CCI, SNI) where selective, safe GlyT2 inhibition is required.

Molecular Formula C24H46N2O3
Molecular Weight 410.6 g/mol
Cat. No. B12391061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOleoyl-d-lysine
Molecular FormulaC24H46N2O3
Molecular Weight410.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)NC(CCCCN)C(=O)O
InChIInChI=1S/C24H46N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23(27)26-22(24(28)29)19-17-18-21-25/h9-10,22H,2-8,11-21,25H2,1H3,(H,26,27)(H,28,29)/b10-9-/t22-/m1/s1
InChIKeyJJUHWJQHBPFMJW-MZMPXXGTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oleoyl-d-lysine: A Lipid-Based Selective GlyT2 Inhibitor for Neuropathic Pain Research


Oleoyl-d-lysine (CAS 2240164-55-8, molecular weight 410.6 g/mol) is a long-chain N-acylamide derivative of D-lysine [1]. It functions as a potent and selective inhibitor of glycine transporter 2 (GlyT2), a validated target for neuropathic pain . The compound is characterized by an oleoyl (C18:1) lipid tail conjugated to a D-lysine head group, a structural motif that confers nanomolar affinity for GlyT2 and markedly enhanced metabolic stability compared to its L-enantiomer [2].

Why Oleoyl-d-lysine Cannot Be Replaced by Other GlyT2 Inhibitors or N-Acyl Amino Acids


Substituting oleoyl-d-lysine with its L-enantiomer or other GlyT2 inhibitors such as ORG25543 or oleoyl glycine introduces critical differences in metabolic stability, therapeutic window, and pain-type selectivity. Oleoyl-L-lysine, while possessing similar in vitro potency (IC50 = 25.5 nM vs. 48.3 nM for the D-isomer) [1], is rapidly metabolized in rat plasma (t1/2 = 86 min) whereas the D-isomer is essentially stable (>1022 min) [2]. The classic GlyT2 inhibitor ORG25543 exhibits a narrow therapeutic window and causes severe convulsions at analgesic doses [3]. Simpler N-acyl amino acids like oleoyl glycine are >10-fold less potent [1]. These differences make oleoyl-d-lysine a distinct tool compound and preclinical candidate that cannot be generically substituted.

Quantitative Differentiation Evidence for Oleoyl-d-lysine Against Closest Analogs


GlyT2 Selectivity: >62-Fold Discrimination Over GlyT1 Compared to Oleoyl Glycine

Oleoyl-d-lysine exhibits potent inhibition of human GlyT2a (IC50 = 48.3 nM) while sparing GlyT1b (IC50 >3 µM), yielding a selectivity ratio of >62-fold [1]. In contrast, the structurally simpler oleoyl glycine (NOGly) inhibits GlyT2 with an IC50 of 500 nM, approximately 10-fold less potent [1]. This quantitative improvement in potency and selectivity is critical for minimizing off-target glycinergic modulation.

GlyT2 inhibitor Selectivity N-acyl amino acid Pain

Metabolic Stability: D-Enantiomer Resists Degradation While L-Enantiomer is Rapidly Cleared

In rat plasma, oleoyl-d-lysine exhibited no measurable degradation over 240 minutes (half-life >1022 min), whereas its L-enantiomer (oleoyl-L-lysine) was rapidly metabolized with a half-life of 86 minutes [1]. In rat liver microsomes, the D-isomer was stable (>255 min half-life) while the L-isomer degraded with a half-life of 54 minutes [1]. This stereospecific stability is attributed to the unnatural D-configuration hindering enzymatic hydrolysis [1].

Metabolic stability Chirality N-acyl amino acid Plasma half-life

Therapeutic Window: Analgesia Without Convulsions vs. ORG25543

In a mouse chronic constriction injury model of neuropathic pain, oleoyl-d-lysine (30 mg/kg, i.p.) produced near complete antiallodynia with zero side effects on a numerical rating score and no convulsions [1]. In stark contrast, the classical GlyT2 inhibitor ORG25543 achieved less than 50% reduction in allodynia only at its lethal or near-lethal dose of 50 mg/kg, where it caused maximal side effects and severe convulsions [1]. Additionally, oleoyl-d-lysine did not cause respiratory depression, a problematic feature of opioid analgesics [1].

Neuropathic pain Therapeutic index Safety GlyT2

Pain-Type Specificity: Selective Efficacy in Neuropathic but Not Inflammatory or Acute Pain

Oleoyl-d-lysine demonstrated a unique pain-type specificity profile. It produced near complete antiallodynia in the chronic constriction injury model of neuropathic pain but showed no antiallodynia or analgesia in models of acute (hot plate) or inflammatory (complete Freund's adjuvant) pain [1]. This contrasts with many analgesics (e.g., NSAIDs, opioids) that broadly suppress multiple pain modalities. The data suggest a distinct role for glycine in chronic neuropathic pain and imply that GlyT2 inhibitors may be better suited for this specific etiology [1].

Neuropathic pain Inflammatory pain Pain models GlyT2

Off-Target Selectivity: Minimal Activity at GPCRs, Ion Channels, and Transporters

A broad selectivity panel revealed that oleoyl-d-lysine (1 and 10 µM) had negligible activity at a range of neurotransmitter transporters, GPCRs (including cannabinoid CB1/CB2, adrenergic, dopamine, serotonin, opioid receptors), and ion channels (Nav, Cav, K channels) [1]. Weak displacement was observed at µ opioid receptors only at 10 µM, but functional assays confirmed no agonist or antagonist activity at 1 µM [1]. No inhibition was seen at Nav or Cav channels. This clean off-target profile contrasts with earlier GlyT2 inhibitors that exhibited significant ancillary pharmacology [1].

Selectivity Off-target Safety pharmacology GlyT2

Optimal Use Cases for Oleoyl-d-lysine Based on Quantitative Differentiation Data


Chronic Neuropathic Pain Model Studies

Use oleoyl-d-lysine as a tool compound to investigate glycinergic mechanisms specifically in chronic neuropathic pain models (e.g., CCI, SNI). Its selective efficacy in neuropathic but not inflammatory or acute pain [1] enables precise interrogation of glycine's role in pain chronification without confounding effects from other pain modalities.

In Vivo Pharmacology Requiring Extended Half-Life

Select oleoyl-d-lysine over its L-enantiomer or oleoyl glycine for in vivo studies where sustained exposure is required. Its >12× longer plasma half-life [2] supports once-daily dosing paradigms and reduces the need for continuous infusion, simplifying experimental logistics in rodent pain models.

Safety Pharmacology and Therapeutic Index Assessments

Employ oleoyl-d-lysine as a benchmark for safe GlyT2 inhibition. The compound's lack of convulsions and respiratory depression at fully analgesic doses [1] makes it an ideal reference standard when evaluating novel GlyT2 inhibitors or comparing safety margins across analgesic mechanisms.

Structure-Activity Relationship (SAR) Studies on Chiral Stability

Utilize the D-/L- enantiomer pair (oleoyl-d-lysine and oleoyl-L-lysine) as a model system to study how chirality influences the metabolic stability of N-acyl amino acids. The stark difference in rat plasma half-lives (>1022 min vs. 86 min) [2] provides a robust experimental framework for investigating stereospecific enzymatic degradation.

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